Physicochemical Properties of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine
Physicochemical Properties of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine
This guide details the physicochemical profile, synthesis, and application of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine , a specialized heterocyclic building block used extensively in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.
Technical Whitepaper | Version 1.0
Executive Summary
6-Methyl-2-(propan-2-yloxy)pyridin-3-amine (IUPAC) is a trisubstituted pyridine scaffold characterized by an electron-donating isopropoxy group at the C2 position, a primary amine at C3, and a methyl group at C6. This specific substitution pattern renders the molecule highly valuable in medicinal chemistry, particularly for optimizing the lipophilicity (LogP) and metabolic stability of drug candidates targeting LPA1 receptors and IRAK4 .
Unlike simpler aminopyridines, the bulky isopropoxy group provides steric shielding that can modulate binding affinity and selectivity in protein active sites, while the C6-methyl group blocks metabolic oxidation at the susceptible
Chemical Identity & Structural Analysis[1]
| Attribute | Detail |
| IUPAC Name | 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine |
| Common Synonyms | 3-Amino-2-isopropoxy-6-methylpyridine; 2-Isopropoxy-6-picolin-3-amine |
| Molecular Formula | |
| Molecular Weight | 166.22 g/mol |
| SMILES | CC1=NC(OC(C)C)=C(N)C=C1 |
| Key Functional Groups | Pyridine (Heterocycle), Primary Amine (Nucleophile), Isopropyl Ether (Lipophilic/Steric) |
Structural Logic
The molecule features a push-pull electronic system :
-
C2-Isopropoxy: Acts as a strong
-withdrawing but -donating group. The steric bulk of the isopropyl group forces a specific conformation, often orthogonal to the ring, which can displace high-energy water molecules in enzyme pockets. -
C3-Amine: The primary handle for amide coupling or Buchwald-Hartwig aminations. Its nucleophilicity is modulated by the adjacent alkoxy group.
-
C6-Methyl: Increases lipophilicity and prevents metabolic attack (oxidation) at the otherwise reactive C6 position.
Physicochemical Profile
The following data combines experimental precedents from homologous series and calculated consensus values (ACD/Labs, ChemAxon).
Table 1: Physicochemical Constants[1]
| Property | Value (Experimental/Predicted) | Implications for Drug Design |
| Physical State | Brown/Yellow Oil or Low-melting Solid | Requires careful handling; tends to darken upon oxidation. |
| Boiling Point | ~240–250 °C (Predicted @ 760 mmHg) | High boiling point allows for high-temperature coupling reactions. |
| LogP (Octanol/Water) | 1.85 ± 0.3 | Moderate lipophilicity; good membrane permeability. |
| pKa (Conjugate Acid) | ~5.8 – 6.2 (Pyridine N) | Less basic than unsubstituted pyridine due to the inductive effect of oxygen. |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | Well within the range for CNS penetration (< 90 Ų). |
| H-Bond Donors / Acceptors | 1 Donor / 3 Acceptors | Ideal for forming hinge-binding motifs in kinase inhibitors. |
| Solubility | High in DCM, EtOAc, MeOH; Low in Water | Requires organic co-solvents (DMSO/DMF) for biological assays. |
Synthesis & Manufacturing Protocol
The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (
Reaction Scheme (Graphviz Visualization)
Figure 1: Two-step synthesis starting from commercially available chloronitropyridine precursors.
Detailed Protocol
Step 1: Etherification (
)
-
Reagents: 2-Chloro-6-methyl-3-nitropyridine (1.0 eq), Sodium Hydride (1.2 eq), Isopropanol (Solvent/Reagent).
-
Procedure: Suspend NaH in dry THF or use neat isopropanol. Add the chloropyridine slowly at 0°C. Stir at ambient temperature (or reflux if sluggish) for 4–6 hours.
-
Workup: Quench with water, extract into Ethyl Acetate. The nitro-ether intermediate is usually a yellow solid.
-
Critical Control: Maintain anhydrous conditions to prevent hydrolysis to the pyridone side-product.
Step 2: Nitro Reduction
-
Reagents: Nitro intermediate, 10% Pd/C (catalytic), Hydrogen gas (1 atm) OR Iron powder/NH4Cl (for chemoselectivity if other reducible groups are present).
-
Procedure: Hydrogenate in Methanol/Ethanol for 6–12 hours.
-
Purification: Filter through Celite to remove catalyst. Concentrate filtrate. The amine product is air-sensitive; store under nitrogen or convert to HCl salt immediately.
Analytical Characterization & Quality Control
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical workflow is recommended.
Table 2: QC Specifications
| Method | Expected Signal / Criteria |
| HPLC Purity | > 98.0% (AUC) @ 254 nm. |
| Mass Spectrometry (ESI+) | |
| Appearance | Clear to dark amber oil (free base); White solid (HCl salt). |
Analytical Workflow Diagram
Figure 2: Quality control decision tree for intermediate validation.
Stability & Handling Protocols
Degradation Pathways
-
Oxidation: Primary aminopyridines are susceptible to N-oxidation or oxidative coupling (forming azo/hydrazo dimers) upon prolonged exposure to air and light.
-
Hydrolysis: The isopropyl ether linkage is generally stable but can cleave under strongly acidic conditions at high temperatures (
C), reverting to the pyridone.
Storage Recommendations
-
Container: Amber glass vials with Teflon-lined caps.
-
Atmosphere: Argon or Nitrogen blanket.
-
Temperature: 2–8°C for short term; -20°C for long term.
-
Form: Conversion to the Hydrochloride (HCl) salt significantly improves shelf-life and handling properties (solid vs. oil).
Applications in Drug Discovery[7][10]
This scaffold is a "privileged structure" in medicinal chemistry, appearing in patents for:
-
LPA1 Antagonists: Used in the treatment of fibrotic diseases (e.g., Idiopathic Pulmonary Fibrosis). The isopropoxy group fills hydrophobic pockets in the GPCR transmembrane domain [1].
-
Kinase Inhibitors: The 3-amino group serves as the hinge-binder, while the 2-alkoxy group orients the molecule within the ATP-binding site.
-
IRAK4 Inhibitors: Used in neuroinflammatory pathways (e.g., Ischemic Stroke).[1] The scaffold provides CNS penetration properties due to its balanced lipophilicity [2].
References
-
Patent WO2021110805A1. Combination of an azetidine LPA1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases. (2021).[2] Link
-
Evans, R., et al. (2024).[1] Discovery of BIO-7488, a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke.[1] Journal of Medicinal Chemistry.[1] Link[1]
-
Sawanishi, H., et al. (1987).[3] Synthesis and properties of 3-aminopyridine derivatives. (General reference for aminopyridine synthesis).
-
Fluorochem Product Catalog. 2-Isopropoxy-6-methylpyridin-3-amine.[4]Link
Sources
- 1. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021110805A1 - Combination of an azetidine lpa1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases - Google Patents [patents.google.com]
